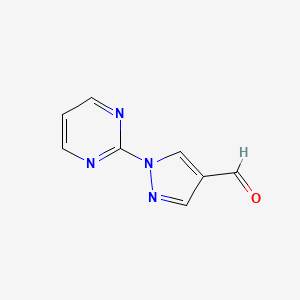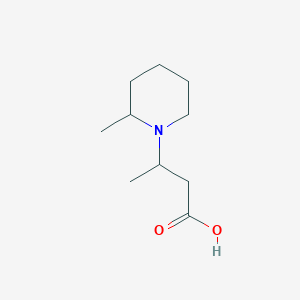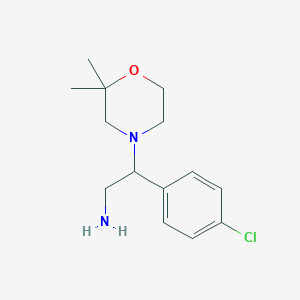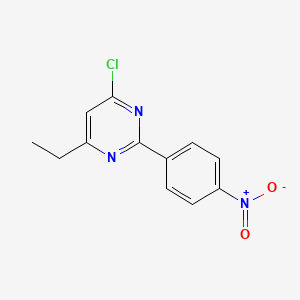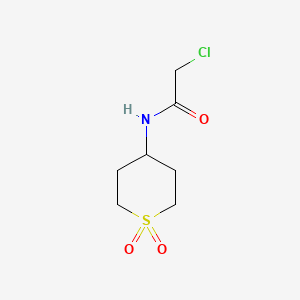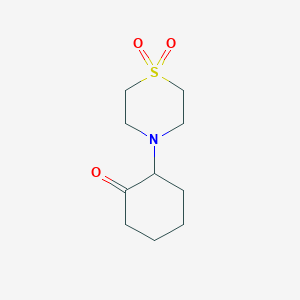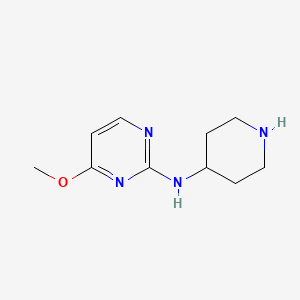
4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine
Overview
Description
4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine, also known as piperidinyl pyrimidine, is a synthetic compound . It has a molecular weight of 208.26 . The IUPAC name for this compound is 4-methoxy-N-(4-piperidinyl)-2-pyrimidinamine .
Molecular Structure Analysis
The InChI code for 4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine is 1S/C10H16N4O/c1-15-9-4-7-12-10(14-9)13-8-2-5-11-6-3-8/h4,7-8,11H,2-3,5-6H2,1H3,(H,12,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine is a powder . The storage temperature is room temperature .Scientific Research Applications
Antifungal Applications
4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine derivatives have been synthesized and studied for their antifungal effects. Specifically, these compounds have shown effectiveness against fungi like Aspergillus terreus and Aspergillus niger. The antifungal activity of these derivatives indicates potential for development into antifungal agents (Jafar et al., 2017).
Pharmacological Applications
In pharmacological research, aminopyrimidine derivatives, including those with piperidinyl groups, have been evaluated as partial agonists of the 5-HT1A receptor. These compounds have shown moderate potency and metabolic stability, indicating potential for further development in medicinal chemistry (Dounay et al., 2009).
Antibacterial Activity
Compounds containing the piperidine moiety linked to pyrimidin-2-amine have been synthesized and shown to possess antibacterial activity. This highlights their potential as candidates for developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Activation of K+ Channels
Some derivatives, like 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X), have been identified as activators of small-conductance Ca2+-activated K+ channels. This discovery opens up avenues for exploring these compounds in neurological and cardiovascular disorders (Hougaard et al., 2009).
Synthesis of Natural Products
In the field of organic chemistry, derivatives of 4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine have been utilized in the synthesis of natural products like (-)-pinidinone. This indicates the utility of these compounds in complex organic syntheses (Csatayová et al., 2010).
Antiangiogenic Potential
Some synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine, a similar compound, have shown promising antiangiogenic effects. This suggests potential applications in cancer research and therapy (Jafar & Hussein, 2021).
Corrosion Inhibition
Piperidine derivatives have been studied for their corrosion inhibition properties on iron, suggesting applications in materials science and engineering (Kaya et al., 2016).
Safety And Hazards
The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
4-methoxy-N-piperidin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-15-9-4-7-12-10(14-9)13-8-2-5-11-6-3-8/h4,7-8,11H,2-3,5-6H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQUXJKDFTUOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)NC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine | |
CAS RN |
1156837-11-4 | |
| Record name | 4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




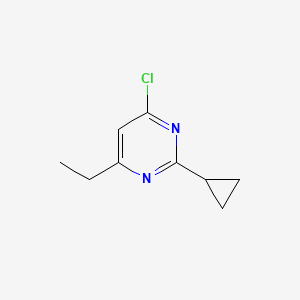

![2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1418921.png)
![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)
